molecular formula C11H16ClNO B8125152 3-m-Tolyloxymethyl-azetidine hydrochloride

3-m-Tolyloxymethyl-azetidine hydrochloride

Cat. No.: B8125152
M. Wt: 213.70 g/mol
InChI Key: OPMQSUXBRDVHNF-UHFFFAOYSA-N
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Description

3-m-Tolyloxymethyl-azetidine hydrochloride: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tolyloxymethyl group attached to the azetidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-m-Tolyloxymethyl-azetidine hydrochloride typically involves the reaction of azetidine with a tolyloxymethyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) in dry tetrahydrofuran (THF) as a base to deprotonate the azetidine, followed by the addition of the tolyloxymethyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-m-Tolyloxymethyl-azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tolyloxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

Chemistry: In chemistry, 3-m-Tolyloxymethyl-azetidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-m-Tolyloxymethyl-azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the tolyloxymethyl group.

    3-m-Tolyloxymethyl-aziridine: A three-membered nitrogen-containing ring with a similar tolyloxymethyl group.

Uniqueness: 3-m-Tolyloxymethyl-azetidine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other azetidines and aziridines. Its larger ring size and the presence of the tolyloxymethyl group enhance its stability and versatility in chemical reactions .

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-11(5-9)13-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMQSUXBRDVHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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